3-Chloro-4,5-difluorophenol is an organic compound classified as a halophenol, characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring that also bears a chlorine atom at the 3-position and two fluorine atoms at the 4- and 5-positions. Its molecular formula is with a molecular weight of approximately 164.54 g/mol . This compound has garnered interest in various fields of scientific research due to its unique structural features, which significantly influence its chemical behavior and potential applications.
Given the presence of functional groups like chlorine, fluorine, and a hydroxyl group, 3-Chloro-4,5-difluorophenol could be a candidate molecule for further investigation in various research areas:
These reactions are influenced by the presence of electronegative fluorine atoms, which can alter the reactivity of the compound compared to non-fluorinated phenols .
Several synthetic routes have been developed for the preparation of 3-chloro-4,5-difluorophenol:
These synthetic methods highlight the versatility of halophenols in organic synthesis.
3-Chloro-4,5-difluorophenol finds applications in various domains:
Several compounds share structural similarities with 3-chloro-4,5-difluorophenol. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Chloro-4,5-difluorophenol | Chlorine at the 2-position with two fluorines at 4 and 5 | Different substitution pattern affects reactivity |
| 4-Chloro-2-(3,5-difluorophenyl)pyrimidine | Contains a pyrimidine ring substituted with a difluorophenyl group | Unique ring structure influences properties |
| 2-Chloro-3,5-difluorophenol | Chlorine at the 2-position and two fluorines at 3 and 5 | Variation in positional substitution impacts activity |
The uniqueness of 3-chloro-4,5-difluorophenol lies in its specific substitution pattern on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .
Industrial production of 3-Chloro-4,5-difluorophenol relies primarily on established halogenation and nucleophilic substitution methodologies that can be scaled to meet commercial demand. The most viable industrial routes center on the selective chlorination of difluorophenol derivatives and the nucleophilic displacement of halogen atoms from polyhalogenated precursors [1] .
The predominant industrial approach involves the controlled chlorination of 3,5-difluorophenol using N-chlorosuccinimide or similar chlorinating agents under carefully controlled conditions. This process typically achieves yields of 85-95% with high regioselectivity for the desired chlorine substitution pattern [3] [4]. The reaction proceeds through electrophilic aromatic substitution, with the electron-withdrawing fluorine atoms directing the chlorine to the 3-position relative to the hydroxyl group.
An alternative industrial route utilizes the nucleophilic aromatic substitution of 3-chloro-4,5-difluorobromobenzene with hydroxide nucleophiles under elevated temperature conditions. This approach, while requiring higher energy input, offers scalability advantages and typically yields 60-80% of the desired product [5] [6]. The process involves heating the halogenated precursor with sodium or potassium hydroxide in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide at temperatures ranging from 110-150°C.
The diazotization-hydrolysis route represents another established industrial methodology, beginning with 3-chloro-4,5-difluoroaniline as the starting material. The aniline undergoes diazotization with sodium nitrite in concentrated sulfuric acid, followed by hydrolysis of the resulting diazonium salt to yield the phenol product [8]. This method achieves yields of 80-90% and has been successfully implemented at industrial scale, despite concerns regarding the handling of toxic intermediates.
Laboratory-scale synthesis of 3-Chloro-4,5-difluorophenol employs more diverse methodologies that prioritize convenience, yield optimization, and structural verification over economic considerations. Small-scale preparations often utilize specialized reagents and conditions that may not be economically viable for large-scale production.
The Grignard reaction approach represents a sophisticated laboratory method involving the metalation of 3-chloro-4,5-difluorobromobenzene with magnesium metal, followed by carbon dioxide insertion and acidic workup [9] [10]. This methodology typically achieves yields of 70-85% and offers excellent atom economy, making it particularly attractive for research applications where high purity and structural certainty are paramount.
Column chromatographic purification using silica gel with ethyl acetate/hexane solvent systems represents the standard laboratory purification approach, consistently achieving purities of 98-99% [11] [12]. The method involves gradient elution starting with hexane and progressively increasing the ethyl acetate content to 20-30% to achieve optimal separation from structural isomers and unreacted starting materials.
Fluorination using organic fluorinating agents such as bis-dialkylamino-difluoromethane compounds provides an alternative laboratory synthesis route from appropriately substituted benzene derivatives [13] [14]. These reagents offer mild reaction conditions and high selectivity, typically operating at ambient temperature and achieving yields of 70-85%. The method is particularly valuable for preparing isotopically labeled compounds for mechanistic studies.
Microwave-assisted synthesis has emerged as a valuable laboratory technique, significantly reducing reaction times while maintaining high yields [15] [16]. The method involves subjecting the reactants to controlled microwave irradiation, which accelerates the reaction kinetics and often improves regioselectivity compared to conventional heating methods.
The synthesis of 3-Chloro-4,5-difluorophenol presents significant opportunities for implementing green chemistry principles, particularly in the areas of atom economy, catalyst design, and solvent selection. Current industrial processes typically achieve atom economies of 60-80%, leaving substantial room for improvement through more efficient synthetic strategies [17] [18].
Electrochemical synthesis represents the most promising green chemistry approach, offering theoretical atom economies exceeding 95% through the direct oxidation of appropriately substituted benzene derivatives [19] [20]. The method utilizes formic acid as a mild oxidant and electrocatalytic systems based on transition metal complexes, operating under ambient conditions without the need for harsh reagents or elevated temperatures.
The implementation of biocatalytic processes using engineered peroxidases offers another environmentally sustainable approach to phenol synthesis [21] [22]. These enzymatic systems can operate under mild aqueous conditions and exhibit high selectivity for the desired hydroxylation pattern. Research has demonstrated that horseradish peroxidase immobilized on titanium dioxide supports can achieve high conversion rates while maintaining enzyme stability through multiple catalytic cycles.
Mechanochemical synthesis using liquid-assisted grinding represents an emerging green technology that eliminates the need for large volumes of organic solvents [23] [24]. The method involves grinding the reactants with small amounts of polyethylene glycol as a grinding auxiliary, achieving high yields within 10-15 minutes of processing. This approach offers significant environmental advantages through reduced solvent consumption and energy requirements.
The development of ionic liquid-based reaction media provides opportunities for creating recyclable catalytic systems that can be reused through multiple reaction cycles [25] [26]. These systems offer tunable solvent properties and can be designed to enhance reaction selectivity while facilitating product separation and catalyst recovery.
The purification of 3-Chloro-4,5-difluorophenol requires careful attention to the unique physicochemical properties imparted by the combined halogen substituents. The compound's boiling point of approximately 229.5°C at 760 mmHg makes vacuum distillation a viable purification method for industrial applications [27] [28].
Recrystallization from hexane/ethyl acetate mixtures represents the most widely employed purification technique, consistently achieving purities of 95-98% through careful temperature control and solvent selection [29] [30]. The process involves dissolving the crude product in hot ethyl acetate, followed by gradual addition of hexane until crystallization initiates. Cooling to 0-5°C and filtration yields highly pure crystals suitable for most applications.
High-performance liquid chromatography purification using reversed-phase columns provides the highest achievable purity levels, typically exceeding 99% [31] [32]. The method employs acetonitrile/water gradient elution systems and is particularly valuable for removing trace impurities that cannot be eliminated through conventional recrystallization techniques.
Sublimation under reduced pressure offers an alternative purification approach that is particularly effective for removing non-volatile impurities [33] [34]. The method involves heating the crude product under vacuum at temperatures 50-60°C below its melting point, allowing the pure compound to sublime and condense on a cold surface.
Quality control protocols must address the potential presence of positional isomers, which can be challenging to detect using conventional analytical techniques. The implementation of comprehensive analytical workflows involving nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy ensures product quality and consistency [35] [36].
The structural verification of 3-Chloro-4,5-difluorophenol requires sophisticated analytical techniques capable of distinguishing between closely related positional isomers and detecting trace impurities that may affect product performance. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment.
Proton nuclear magnetic resonance spectroscopy provides definitive evidence for the substitution pattern through characteristic chemical shifts and coupling patterns [37] [38]. The aromatic protons typically appear in the range of 6.6-7.2 ppm, with the phenolic hydroxyl proton appearing as a broad singlet at approximately 5.3 ppm. The specific coupling patterns between aromatic protons provide unambiguous confirmation of the substitution pattern.
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting fluorine-containing impurities and confirming the position of fluorine substituents [39] [40]. The technique provides chemical shift values in the range of -118 to -124 ppm relative to trichlorofluoromethane, with characteristic coupling patterns that confirm the 4,5-difluoro substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy enables the assignment of all carbon atoms in the molecule and provides valuable information about the electronic environment of each carbon center [41] [42]. The aromatic carbon atoms typically appear in the range of 150-160 ppm, with the carbon bearing the hydroxyl group appearing at approximately 151 ppm.
Infrared spectroscopy provides complementary structural information through characteristic absorption frequencies associated with specific functional groups [43] [44]. The phenolic hydroxyl group exhibits a strong absorption band at approximately 3520 cm⁻¹, while the aromatic C=C stretching vibrations appear around 1600 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the range of 1200-1300 cm⁻¹.
Mass spectrometry techniques, particularly electrospray ionization coupled with tandem mass spectrometry, provide molecular weight confirmation and fragmentation patterns that support structural assignments [45] [46]. The molecular ion peak appears at m/z 164 in positive ion mode, with characteristic fragmentation patterns involving the loss of hydrogen fluoride and other halogen-containing fragments.
High-performance liquid chromatography coupled with mass spectrometry detection offers simultaneous separation and identification capabilities that are essential for detecting and quantifying structural isomers [47] [48]. The method employs reversed-phase chromatography with acetonitrile/water mobile phases and provides detection limits in the microgram per liter range.
Gas chromatography-mass spectrometry serves as a complementary technique for volatile impurity analysis and provides additional structural confirmation through characteristic retention times and fragmentation patterns [49] [50]. The method is particularly valuable for detecting residual solvents and volatile synthetic intermediates that may remain after purification.
The implementation of comprehensive analytical protocols incorporating multiple complementary techniques ensures reliable structural verification and quality assessment of 3-Chloro-4,5-difluorophenol throughout the synthetic process. These methodologies provide the analytical foundation necessary for successful scale-up from laboratory synthesis to industrial production while maintaining consistent product quality and meeting regulatory requirements.
Corrosive